
Mosapride Citric Amide
Vue d'ensemble
Description
Mosapride Citric Amide is a derivative of Mosapride . It acts as a 5-HT4 receptor agonist and a 5-HT3 receptor antagonist . It is used as a gastroprokinetic agent .
Molecular Structure Analysis
The molecular formula of this compound is C27H31ClFN3O9 . The molecular weight is 596.01 . The structure includes a 4-fluorophenylmethyl group and a 2-morpholinylmethyl group .Physical And Chemical Properties Analysis
This compound appears as an orange to brown solid . It has a melting point of 156-158°C . Its solubility is slight in acetonitrile, aqueous base, methanol (when heated), and water .Applications De Recherche Scientifique
Étalons de référence pharmaceutiques
Mosapride Citric Amide: est utilisé comme étalon de référence dans la recherche pharmaceutique pour garantir la qualité et la constance des médicaments à base de Mosapride . Il est essentiel pour le développement de méthodes analytiques, la validation des méthodes analytiques (AMV) et le contrôle qualité (CQ) lors de la production commerciale du Mosapride.
Développement de méthodes analytiques
Les chercheurs utilisent This compound pour développer des méthodes analytiques. Ces méthodes sont cruciales pour déterminer la présence et la concentration du composé dans diverses formulations, ce qui constitue une étape essentielle dans le développement et la pharmacocinétique des médicaments .
Validation des méthodes
Dans l'industrie pharmaceutique, This compound joue un rôle important dans la validation des méthodes. Ce processus confirme que les méthodes analytiques utilisées pour les tests sont adaptées à leur usage prévu et respectent les normes réglementaires .
Synthèse des médicaments
This compound: sert d'intermédiaire dans la synthèse des médicaments Mosapride. Ses propriétés chimiques facilitent la production du Mosapride, qui est utilisé pour traiter les troubles gastro-intestinaux .
Applications de contrôle qualité
Pendant le processus de fabrication du Mosapride, This compound est utilisé dans les applications de contrôle qualité. Il aide à surveiller la pureté, la puissance et la stabilité du médicament, en garantissant qu'il respecte les normes de sécurité et d'efficacité requises .
Recherche sur la motilité gastro-intestinale
This compound est un dérivé du Mosapride, connu pour améliorer la motilité gastro-intestinale. Il est utilisé dans des études scientifiques pour comprendre les mécanismes d'action et développer de nouveaux traitements pour des affections comme la gastroparésie .
Mécanisme D'action
Target of Action
Mosapride Citric Amide primarily targets the 5-hydroxytryptamine 4 (5-HT4) receptors located on neurons of the gastrointestinal tract . It also acts on α7 nicotinic acetylcholine receptors . These receptors play a crucial role in promoting bowel motility and suppressing the inflammatory response of macrophages .
Mode of Action
this compound acts as a selective 5-HT4 agonist . By stimulating the 5-HT4 receptors, it promotes bowel motility . Additionally, it acts on α7 nicotinic acetylcholine receptors, which consequently suppresses the inflammatory response of macrophages . This dual action helps in the treatment of conditions like gastritis, gastroesophageal reflux disease, functional dyspepsia, and irritable bowel syndrome .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It stimulates the 5-HT4 receptors, which are part of the serotonin system involved in regulating gastrointestinal motility . Additionally, by acting on α7 nicotinic acetylcholine receptors, it influences the cholinergic system, which plays a role in the inflammatory response .
Result of Action
The action of this compound results in accelerated gastric emptying throughout the whole of the gastrointestinal tract . This leads to improved bowel motility and a reduction in the symptoms of conditions like gastritis, gastroesophageal reflux disease, functional dyspepsia, and irritable bowel syndrome .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the effectiveness of this compound in preventing postoperative ileus can be affected by factors such as the type of surgery, the use of anesthesia, and the presence of inflammation . More research is needed to fully understand the impact of environmental factors on the action of this compound .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using mosapride citric amide in laboratory experiments is its ability to increase gastrointestinal motility. This can be beneficial in experiments that require the study of gastrointestinal motility. Additionally, this compound has been shown to reduce gastric acid secretion, which can be beneficial in experiments that require the study of gastric acid secretion. One limitation of using this compound in laboratory experiments is its potential to cause side effects, such as nausea, vomiting, and dizziness.
Orientations Futures
The potential future directions for mosapride citric amide include further research into its efficacy in treating gastrointestinal disorders, such as functional dyspepsia, gastroparesis, and irritable bowel syndrome. Additionally, further research into its potential use as an anti-emetic in chemotherapy patients is warranted. Further research into its potential use in treating this compound is also needed. Additionally, further research into the biochemical and physiological effects of this compound is needed in order to gain a better understanding of its mechanism of action. Finally, further research into the advantages and limitations of using this compound in laboratory experiments is needed.
Méthodes De Synthèse
Mosapride citric amide is synthesized by the condensation of 4-aminobutyric acid and citric acid in aqueous dimethylformamide. The reaction is catalyzed by p-toluenesulfonic acid and is carried out at a temperature of 80-90°C for a duration of 30 minutes. The product is then purified by recrystallization from methanol.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Mosapride Citric Amide interacts with various enzymes and proteins in the body. This interaction accelerates gastric emptying throughout the gastrointestinal tract .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to increase postprandial plasma active glucagon-like peptide-1 and serum insulin concentrations . This suggests that this compound influences cell function by impacting cell signaling pathways and gene expression.
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. As a selective 5HT4 agonist, it stimulates serotonin receptors in the digestive tract and increases acetylcholine release . This promotes motility in the upper and lower digestive tract .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, a study showed that the administration of this compound for 2 weeks enhanced postprandial plasma active glucagon-like peptide-1 and serum insulin concentration .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, a study on cattle showed that oral administration of this compound at a dose of 1 mg/kg significantly increased the motility index of the rumen .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not fully understood. As a derivative of Mosapride, it is likely to be involved in similar pathways. Mosapride is known to stimulate 5-HT4 receptors, promoting bowel motility .
Transport and Distribution
Given its effects on the gastrointestinal tract, it is likely that it interacts with transporters or binding proteins involved in gastrointestinal motility .
Subcellular Localization
Given its role as a gastroprokinetic agent, it is likely to be localized in cells of the gastrointestinal tract where it can exert its effects .
Propriétés
IUPAC Name |
3-[[2-chloro-5-ethoxy-4-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methylcarbamoyl]phenyl]carbamoyl]-3-hydroxypentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31ClFN3O9/c1-2-40-22-10-21(31-26(38)27(39,11-23(33)34)12-24(35)36)20(28)9-19(22)25(37)30-13-18-15-32(7-8-41-18)14-16-3-5-17(29)6-4-16/h3-6,9-10,18,39H,2,7-8,11-15H2,1H3,(H,30,37)(H,31,38)(H,33,34)(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDDVZKTRICFBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)NC(=O)C(CC(=O)O)(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClFN3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90737196 | |
| Record name | 3-({2-Chloro-5-ethoxy-4-[({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)carbamoyl]phenyl}carbamoyl)-3-hydroxypentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90737196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1215825-20-9 | |
| Record name | 3-({2-Chloro-5-ethoxy-4-[({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)carbamoyl]phenyl}carbamoyl)-3-hydroxypentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90737196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



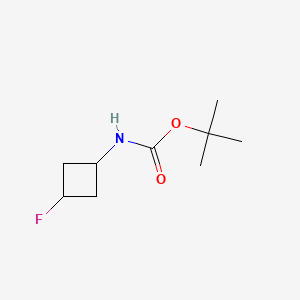


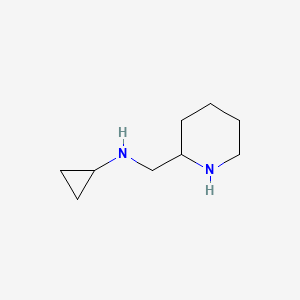
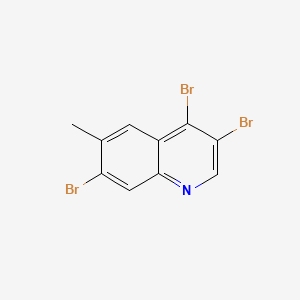
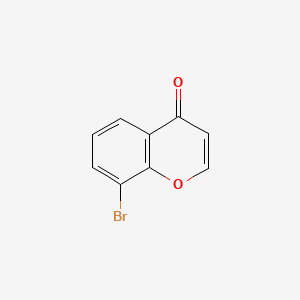
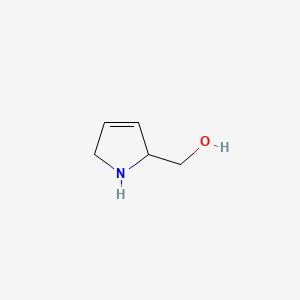
![7-bromo-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine](/img/structure/B578595.png)
![(S)-RuCl[(p-cymene)(DM-BINAP)]Cl](/img/structure/B578596.png)

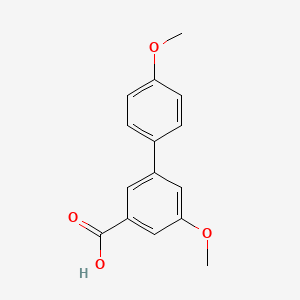
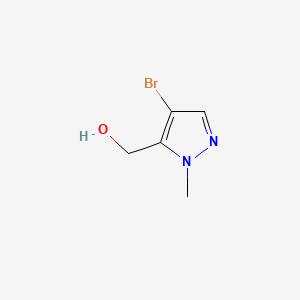
![N',N'-Dimethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1,2-diamine](/img/structure/B578603.png)
